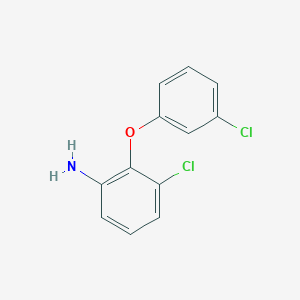

3-Chloro-2-(3-chlorophenoxy)aniline

Description

Contextualizing the Aniline (B41778) and Phenoxy Scaffolds in Contemporary Organic Synthesis

The aniline scaffold is a foundational component in a vast array of organic compounds and is considered a "privileged" structural motif, particularly in medicinal chemistry and materials science. mychemblog.com The presence of the amino group provides a versatile synthetic handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization. Furthermore, the amino group's ability to act as a hydrogen bond donor is critical for molecular recognition at biological targets. mychemblog.com The development of modern synthetic methods, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of anilines, allowing for their construction with high efficiency and broad functional group tolerance. numberanalytics.comyoutube.com

Significance of Halogenated Aromatic Ethers and Amines as Synthetic Intermediates

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, serving as versatile intermediates for the creation of more complex molecules. The introduction of halogen atoms, such as chlorine, onto an aromatic ring profoundly influences the molecule's electronic properties, reactivity, and metabolic stability.

Halogenated Aromatic Amines: These compounds are crucial precursors in the production of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com The presence of a halogen can direct further substitution reactions on the aromatic ring and is a key feature in many active pharmaceutical ingredients. For instance, 3-chloroaniline (B41212) is used in the synthesis of pharmaceuticals and herbicides. chemicalbook.com The synthesis of halogenated arylamines often relies on the reduction of a corresponding nitroaromatic compound or through modern cross-coupling methodologies like the Buchwald-Hartwig amination, which directly couples an amine with an aryl halide. wikipedia.orglibretexts.org

Halogenated Aromatic Ethers: The diaryl ether motif is a structural component of many biologically active compounds. The traditional method for their synthesis is the Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. rsc.orgbeilstein-journals.org While effective, this reaction often requires harsh conditions. Modern advancements have led to the development of milder, more efficient palladium- and copper-catalyzed methods that tolerate a wider range of functional groups. organic-chemistry.orgarkat-usa.org These ethers are valued not only for their chemical stability but also for the specific three-dimensional structure they impart to a molecule, which is often essential for biological function.

The combination of these two functionalities in a single molecule, as seen in 3-Chloro-2-(3-chlorophenoxy)aniline, creates a bifunctional intermediate with multiple reactive sites for further chemical elaboration, making it a potentially valuable scaffold for building combinatorial libraries in drug discovery.

Current Research Frontiers for this compound and Analogous Structures

While specific research targeting this compound is limited, the research frontiers for this compound can be understood by examining studies on its structural analogs. The primary areas of investigation involve its application as an intermediate in the synthesis of biologically active molecules and the development of novel synthetic methodologies.

A prominent example of a complex molecule built upon a similar framework is the anthelmintic drug, rafoxanide (B1680503) . The chemical name for rafoxanide is N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide. Its synthesis involves the preparation of the intermediate 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) , an isomer of the title compound. nih.gov The synthesis of this intermediate is achieved through an Ullmann-type coupling of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671), followed by the reduction of the nitro group to an amine. nih.gov The proven biological efficacy of rafoxanide underscores the pharmaceutical potential of the dichlorinated phenoxy aniline scaffold.

Current research frontiers relevant to a molecule like this compound include:

Development of Advanced Catalytic Systems: Ongoing research focuses on creating more efficient, selective, and sustainable catalytic methods for C-N and C-O bond formation. This includes the design of novel ligands for palladium and copper catalysts that can operate under milder conditions, with lower catalyst loadings, and tolerate a broader scope of substrates. beilstein-journals.orgorganic-chemistry.org Such advancements would be directly applicable to the synthesis of this compound and its derivatives.

Application in Medicinal Chemistry: The core structure is a prime candidate for use as a scaffold in the design of new therapeutic agents. By analogy with rafoxanide and other diaryl ether-containing drugs, this scaffold could be explored for activities such as antimicrobial, anticancer, or antiviral agents. Research would involve synthesizing a library of derivatives by modifying the amino group or adding further substituents to the aromatic rings and screening them for biological activity.

Use in Materials Science: Arylamines and diaryl ethers are also components of advanced materials, such as polymers with specific thermal or electronic properties. The rigid, well-defined structure of dichlorinated phenoxy anilines could be exploited in the synthesis of new polymers or organic electronic materials.

In essence, the research frontier for this compound lies not in the study of the molecule in isolation, but in its potential as a key building block for constructing larger, functional molecules with valuable applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(3-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFQGNXWPCPNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Chloro 2 3 Chlorophenoxy Aniline

Retrosynthetic Disconnection Analysis of the 3-Chloro-2-(3-chlorophenoxy)aniline Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the key disconnections involve the carbon-oxygen (C-O) ether linkage and the carbon-nitrogen (C-N) bond of the aniline (B41778) group.

The primary retrosynthetic disconnections are:

C-O Bond Disconnection (Aryl Ether): This disconnection breaks the ether linkage, leading to two simpler precursors: a substituted chlorophenol and a substituted chloroaniline derivative. This is a common and logical disconnection for diaryl ethers.

C-N Bond Disconnection (Aniline): This involves the functional group interconversion of the amino group (-NH2) to a nitro group (-NO2). The nitro group can then be introduced via electrophilic aromatic nitration. This is a standard strategy as the reduction of a nitro group to an amine is a reliable and high-yielding transformation. ias.ac.in

Following these disconnections, two principal synthetic pathways can be envisioned:

Pathway 1:

Target: this compound

Disconnection: C-O bond

Precursors: 2,3-dichloroaniline (B127971) and 3-chlorophenol (B135607). The synthesis would involve a nucleophilic aromatic substitution or a cross-coupling reaction to form the ether linkage.

Pathway 2:

Target: this compound

Disconnection: C-N bond (via functional group interconversion)

Precursor: 1-Chloro-2-(3-chlorophenoxy)-3-nitrobenzene

Further Disconnection (C-O): This nitro-intermediate can be further disconnected into 1,2-dichloro-3-nitrobenzene and 3-chlorophenol. The synthesis would first involve the formation of the diaryl ether followed by the reduction of the nitro group.

Established Synthetic Routes to this compound and Positional Isomers

Several established methods are utilized for the synthesis of chlorophenoxy anilines and their isomers. These routes often involve a combination of nucleophilic aromatic substitution and catalytic hydrogenation.

Nucleophilic Aromatic Substitution in Aryl Ether and Aniline Formation

Nucleophilic aromatic substitution (SNAr) is a key reaction for forming the aryl ether bond. libretexts.orgyoutube.com This reaction typically involves the displacement of a halide from an activated aromatic ring by a nucleophile, such as a phenoxide. For the synthesis of related structures like 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, a mixture of 4-chlorophenol (B41353) and potassium hydroxide (B78521) is heated, followed by the addition of 3,4-dichloronitrobenzene (B32671) and fine copper, to yield the diaryl ether. nih.gov The nitro group in the resulting diaryl ether makes the aromatic ring electron-deficient, facilitating the nucleophilic attack. libretexts.org The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

The formation of the aniline can also be achieved through nucleophilic aromatic substitution, for instance, by reacting a suitably substituted chloropyridine with an amine. youtube.com

Catalytic Hydrogenation of Nitroaromatic Precursors to Aniline Derivatives

The reduction of a nitroaromatic compound is a fundamental and widely used method for the preparation of anilines. google.compatsnap.com Catalytic hydrogenation is a preferred method due to its efficiency and cleaner reaction profiles compared to older methods like using iron powder in acidic media. google.comgoogle.com

For the synthesis of a positional isomer, 3-chloro-2-methylaniline, 2-chloro-6-nitrotoluene (B1664060) is used as the starting material. google.comsemanticscholar.org The hydrogenation is typically carried out using catalysts like Raney nickel or platinum on carbon (Pt/C). google.comwipo.int In some cases, co-catalysts or inhibitors are used to prevent dehalogenation, which can be a significant side reaction. google.comgoogle.com For example, the synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) from its nitro precursor can suffer from ether cleavage impurities during hydrogenation. google.com

A study on the synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene involved the reduction of the corresponding nitro compound using iron powder and acetic acid in an ethanol/water mixture, achieving a 94% yield. nih.gov

Cross-Coupling Methodologies for Aryl-Nitrogen and Aryl-Oxygen Bond Construction

Cross-coupling reactions, particularly those catalyzed by transition metals, have become powerful tools for the formation of C-N and C-O bonds. researchgate.net The Suzuki-Miyaura cross-coupling, for instance, is a versatile method for creating carbon-carbon bonds but has also been adapted for C-N bond formation in the synthesis of anilines. mdpi.comunimib.it These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Emerging Synthetic Approaches for Complex Chlorophenoxy Aniline Scaffolds

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient and selective catalytic systems.

Metal-Catalyzed Transformations for Advanced Functionalization (e.g., Pd, Ru, Ir, Fe catalysis)

Transition metal catalysis plays a pivotal role in the synthesis of complex aromatic compounds. nih.gov Palladium (Pd), in particular, is a versatile catalyst for a wide range of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are instrumental in constructing C-C, C-N, and C-O bonds. nih.gov

Recent advancements have focused on the use of various metal catalysts to improve the synthesis of substituted anilines and related compounds:

Palladium (Pd): Palladium catalysts, such as Pd(dtbpf)Cl2, have been shown to be highly effective in Suzuki cross-coupling reactions for the synthesis of thienyl-anilines in aqueous media at room temperature. mdpi.comunimib.it

Iron (Fe): Iron catalysts are an attractive alternative to more expensive noble metals due to their low cost and lower toxicity. nih.gov Iron/acetic acid systems have been traditionally used for nitro group reduction. google.com

Other Metals: While less common for this specific scaffold, catalysts based on Ruthenium (Ru) and Iridium (Ir) are known to be effective in various hydrogenation and C-H activation reactions, offering potential for novel synthetic routes.

Chemo- and Regioselective Synthesis in Multi-Substituted Aniline Systems

The construction of a complex molecule like this compound, which features three distinct substituents on one aromatic ring and another on the phenoxy ring, presents significant challenges in terms of chemoselectivity and regioselectivity. The synthetic strategy must selectively form the diaryl ether bond at the C2 position of the aniline ring while ensuring the chloro and amino groups remain intact and in their correct positions (C3 and C1, respectively).

A common and effective strategy involves the formation of the diaryl ether bond via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, followed by the introduction or unmasking of the aniline's amino group. A plausible retrosynthetic analysis would disconnect the molecule at the ether linkage and the amine group. A highly effective approach is the Ullmann condensation or the Buchwald-Hartwig C-O coupling reaction, followed by the reduction of a nitro group to form the amine.

For instance, a synthetic route could commence with a precursor like 2,6-dichloronitrobenzene. The reaction of this precursor with 3-chlorophenol under Ullmann conditions (copper catalyst, high temperature) or the milder Buchwald-Hartwig conditions (palladium catalyst, phosphine (B1218219) ligand) would yield 2-(3-chlorophenoxy)-6-chloronitrobenzene. The subsequent step would be the selective reduction of the nitro group to an amine. This reduction must be chemoselective, leaving the chloro substituents and the ether bond unaffected.

Controlling regioselectivity is critical. In a hypothetical coupling between 1-bromo-2,3-dichlorobenzene (B155788) and 3-chlorophenol, the catalyst and ligand system must favor C-O bond formation at the C-2 position over the C-3 position. The choice of catalyst, ligand, base, and solvent plays a crucial role in directing the outcome of these coupling reactions. rsc.orgwikipedia.org For example, the use of bulky, electron-rich phosphine ligands in Buchwald-Hartwig reactions can significantly influence the efficiency and selectivity of the coupling. youtube.com

Similarly, the classic Ullmann condensation, which traditionally requires harsh conditions, has been improved with the development of soluble copper catalysts and specific ligands, allowing for reactions at lower temperatures. wikipedia.orgnih.gov A study on the synthesis of the isomeric 3-chloro-4-(4'-chlorophenoxy)aniline successfully employed an Ullmann-type reaction between 3,4-dichloronitrobenzene and 4-chlorophenol using a copper catalyst. nih.gov This was followed by the reduction of the nitro group using iron powder in ethanol/water, demonstrating the viability of this nitro-reduction strategy in the presence of chloro- and diaryl ether moieties. nih.gov

The table below summarizes typical conditions for related diaryl ether syntheses, illustrating the variety of approaches available to control the reaction.

| Reaction Type | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ullmann Coupling | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Good | organic-chemistry.org |

| Ullmann Coupling | Cu₂O nanocubes | K₃PO₄ | THF | Reflux | Good | nih.gov |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ / Bidentate Phosphine Ligands | NaH | Toluene | RT - 100 | High | wikipedia.orgbeilstein-journals.org |

| Catalyst-Free SNAr | None | K₂CO₃ | DMSO | Reflux (Microwave) | High | researchgate.net |

| Ullmann Condensation (for isomer) | Copper | KOH | None (neat) | 110-120 | 96 | nih.gov |

This interactive table provides examples of reaction conditions that can be adapted for the synthesis of complex diaryl ethers.

Environmentally Benign and Sustainable Protocols for Aniline and Phenoxy Ether Synthesis

In recent years, significant research has focused on developing more sustainable methods for the synthesis of anilines and diaryl ethers, aiming to reduce reliance on harsh reagents, high temperatures, and precious metal catalysts. dntb.gov.ua Key areas of development include photocatalysis and electrocatalysis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. researchgate.net For diaryl ether synthesis, dual photoredox/nickel catalysis has been shown to effectively couple a wide range of aryl halides and phenols at room temperature. acs.org This method uses an inexpensive organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), in conjunction with a nickel catalyst to achieve high yields, representing a significant improvement over traditional high-temperature methods. acs.org The mechanism involves the generation of reactive nickel species via single electron transfer from the excited photocatalyst, which then facilitates the C-O bond-forming reductive elimination. acs.org Another approach involves uranyl-photocatalyzed reactions, which can activate C-O bonds in diaryl ethers, demonstrating the potential of light-induced processes in this chemical space. acs.org

Electrocatalysis: Electrosynthesis offers a green alternative by using electrical current to drive chemical reactions, often with high selectivity and efficiency under ambient conditions. oaepublish.com While much of the research in electrocatalysis has focused on CO₂ reduction nih.govrsc.orgrsc.org, the principles are being extended to complex organic transformations, including the formation of carbon-heteroatom bonds. oaepublish.com The electrocatalytic formation of C-O bonds for diaryl ether synthesis is a promising area of research that could eliminate the need for chemical oxidants or reductants, generating minimal waste. The process involves the activation of substrates at an electrode surface to facilitate coupling. oaepublish.com

Other Sustainable Methods: Microwave-assisted synthesis has also proven effective for producing diaryl ethers, in some cases eliminating the need for a metal catalyst entirely. researchgate.net For the coupling of phenols with electron-deficient aryl halides, reactions can be completed in minutes in high yield using microwave irradiation in a solvent like DMSO. researchgate.net

The following table compares conventional and sustainable approaches to diaryl ether synthesis.

| Method | Energy Source | Catalyst | Conditions | Sustainability Aspect | Reference |

| Conventional Ullmann | Thermal | Stoichiometric Copper | High Temperature (>200 °C) | High energy, metal waste | wikipedia.orgbyjus.com |

| Modern Ullmann/Buchwald | Thermal | Catalytic Cu or Pd | Moderate Temperature (40-140 °C) | Reduced catalyst loading | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Photocatalysis | Visible Light | Organic Dye + Ni Catalyst | Room Temperature | Mild conditions, low energy | acs.org |

| Microwave-Assisted | Microwave | Often Catalyst-Free | High Temperature, Short Time | Rapid, reduced side products | researchgate.net |

| Electrocatalysis | Electricity | Molecular Catalysts | Ambient Temperature | Avoids chemical reagents, potential for high selectivity | oaepublish.com |

This interactive table highlights the evolution towards greener synthetic protocols in organic chemistry.

Computational and Theoretical Studies of 3 Chloro 2 3 Chlorophenoxy Aniline

Quantum Mechanical Characterization of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for the molecule's electronic system, providing detailed information about its geometry and electron distribution.

Molecular Geometry: The three-dimensional arrangement of atoms in 3-Chloro-2-(3-chlorophenoxy)aniline would be determined by geometry optimization. This process finds the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the C-Cl, C-N, and C-O bond lengths, as well as the angles defining the orientation of the two phenyl rings relative to each other.

Electronic Properties: Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electron Density and Electrostatic Potential: Mapping the electron density reveals how electrons are distributed across the molecule. The electrostatic potential map would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the aniline (B41778) group and the oxygen of the ether linkage would be expected to be regions of high electron density.

A hypothetical table of calculated geometric parameters for this compound is presented below.

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | 1.74 - 1.76 |

| C-N Bond Length (Å) | 1.38 - 1.40 |

| C-O-C Bond Angle (°) | 118 - 120 |

| Dihedral Angle (°) | 40 - 60 |

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the theoretical spectrum to an experimental one, the structure of the molecule can be confirmed.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These frequencies are associated with specific bond stretches, bends, and torsions within the molecule, providing a fingerprint for its identification. For this compound, characteristic peaks would be expected for the N-H stretch of the amine group, C-Cl stretches, and C-O-C ether linkage vibrations.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns. By calculating the energies of different potential fragments, the most likely fragmentation pathways upon ionization can be proposed.

Below is a hypothetical table of predicted spectroscopic data.

| Spectroscopy | Feature | Predicted Value Range |

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 6.5 - 7.5 |

| ¹³C NMR | Chemical Shift (ppm) - C-Cl | 120 - 135 |

| IR | Vibrational Frequency (cm⁻¹) - N-H Stretch | 3300 - 3500 |

| Mass Spec. | m/z of a major fragment | [M - Cl]⁺ or [M - C₆H₄Cl]⁺ |

Density Functional Theory (DFT) Applications in Conformational Analysis and Stability

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying larger molecules like this compound.

Conformational Analysis: The presence of the ether linkage allows for rotation of the two phenyl rings relative to each other. DFT can be used to perform a conformational search, identifying all stable conformers (rotamers) and the energy barriers between them. This is achieved by systematically rotating the dihedral angle of the C-O-C-C bond and calculating the energy at each step. The results would reveal the most stable conformation and the flexibility of the molecule.

Stability Analysis: DFT calculations can provide the total electronic energy of the molecule, which is a measure of its thermodynamic stability. By comparing the energies of different isomers or related compounds, their relative stabilities can be assessed.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to study the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, the transition states and intermediates can be identified. This allows for the determination of the reaction mechanism and the calculation of activation energies, providing insights into the reaction kinetics. For example, the mechanism of its synthesis or its potential degradation pathways could be investigated.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While quantum mechanics focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules over time.

Intermolecular Interactions: MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. The dominant intermolecular forces, such as van der Waals interactions and potential hydrogen bonding involving the amine group, would be identified.

Aggregation Behavior: These simulations can predict whether the molecules tend to aggregate in solution. By analyzing the trajectories of the molecules, the formation of clusters or other self-assembled structures can be observed. This is particularly relevant for understanding the compound's solubility and its behavior in a biological or environmental context.

Role of 3 Chloro 2 3 Chlorophenoxy Aniline in Advanced Chemical Scaffolding

Utilization as a Key Synthon for Diverse Organic Compounds

3-Chloro-2-(3-chlorophenoxy)aniline is a valuable synthon, or synthetic building block, for a variety of organic molecules. Its utility stems from the reactivity of the aniline (B41778) amine group and the potential for functionalization of the aromatic rings. This compound and its derivatives are instrumental in the synthesis of a range of more complex molecules. For instance, related chloroaniline structures are used as starting materials in the production of pharmaceuticals, azo dyes, herbicides, and insecticides. atamanchemicals.com

The synthesis of derivatives often involves reactions such as oxidation, reduction, and substitution. For example, the amino group can be readily transformed into other functional groups, and the chlorine atoms can be substituted by various nucleophiles, allowing for the introduction of diverse chemical moieties. This versatility makes it a key intermediate in multi-step synthetic pathways.

Integration into Complex Heterocyclic Frameworks (e.g., Imidazoles, Phenoxazinones, Schiff Bases)

The chemical structure of this compound lends itself to the synthesis of various heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. These frameworks are of significant interest due to their prevalence in biologically active molecules.

Schiff Bases: One of the most common applications of anilines, including this compound, is in the formation of Schiff bases. imist.ma These compounds, characterized by a carbon-nitrogen double bond, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. imist.maedu.krd Schiff bases derived from chloroanilines have been investigated for their potential biological activities. researchgate.net For example, a Schiff base was synthesized from 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) and (5-nitrothiophen-2-yl)methylidene, demonstrating the straightforward integration of the aniline moiety into an imine structure. researchgate.net These Schiff bases can also serve as ligands for the formation of metal complexes. researchgate.net

Imidazoles and Phenoxazinones: While direct synthesis of imidazoles and phenoxazinones from this compound is not extensively detailed in the provided results, the general reactivity of substituted anilines suggests their potential as precursors for such heterocyclic systems. The amino group and the adjacent aromatic ring can participate in cyclization reactions to form these more complex ring systems.

Design and Synthesis of Macrocyclic and Polymeric Architectures

The bifunctional nature of this compound, with its reactive amine group and potential for further functionalization, makes it a candidate for the synthesis of macrocycles and polymers.

Polymeric Architectures: While specific examples utilizing this compound in polymerization were not found, the general principles of polymer chemistry suggest its potential use. For instance, polyanilines are a well-known class of conducting polymers. The synthesis of complex polymeric architectures often relies on the attachment of functional groups that can act as initiation sites for polymerization. rsc.org The amine group of this compound could be modified to incorporate such an initiating group, allowing it to be integrated into larger polymer chains.

Macrocyclic Architectures: Macrocycles, large cyclic molecules, are another area where this compound could find application. The synthesis of crown ethers and cryptands, for example, often involves the use of bifunctional building blocks that can be cyclized. orgsyn.org The structure of this compound provides a rigid backbone that could be incorporated into a larger macrocyclic framework through reactions involving the amine group.

Application in Ligand Design for Catalysis and Coordination Chemistry

The presence of both a soft donor (amine) and potential hard donors (phenoxy oxygen) in this compound, along with the steric and electronic influence of the chloro-substituents, makes it and its derivatives attractive candidates for ligand design in catalysis and coordination chemistry.

Schiff bases derived from anilines are well-known for their ability to form stable complexes with a variety of transition metals. researchgate.net These metal complexes can exhibit interesting catalytic and biological properties. The specific electronic and steric environment created by the this compound fragment can influence the properties of the resulting metal complex, such as its stability, reactivity, and catalytic activity. For instance, Schiff base metal complexes have been studied for their potential as catalysts and for their antimicrobial properties. researchgate.net The design of such ligands allows for the fine-tuning of the metal center's coordination sphere, which is crucial for developing efficient and selective catalysts.

Future Prospects and Interdisciplinary Research Directions for 3 Chloro 2 3 Chlorophenoxy Aniline Chemistry

Innovations in Synthetic Methodologies for Enhanced Atom Economy and Selectivity

The pursuit of green and sustainable chemistry has placed a strong emphasis on developing synthetic routes with high atom economy, minimizing waste by maximizing the incorporation of reactant atoms into the final product. Traditional syntheses of diphenylamines and related anilines often involve multi-step processes that may not be optimally efficient.

Future synthetic strategies for 3-Chloro-2-(3-chlorophenoxy)aniline are expected to move towards more atom-economical methods. A promising area of innovation lies in the refinement of catalytic processes. For instance, the synthesis of diphenylamines can be achieved through the catalytic amination of phenolic compounds or the self-condensation of anilines. google.com The development of highly active and selective catalysts, such as those based on promoted γ-Al2O3, can enhance conversion efficiency and improve the selectivity for the desired product.

Modern palladium-catalyzed amination reactions, a cornerstone of C-N bond formation, are also evolving. There is a significant shift towards greener protocols that utilize recyclable aqueous media or bio-derived solvents, reducing reliance on hazardous organic solvents. nih.gov These methods not only improve the environmental footprint but can also lead to milder reaction conditions and lower catalyst loadings. The application of such sustainable catalytic amination techniques could provide a more efficient and environmentally benign pathway to this compound.

| Synthetic Approach | Key Features | Potential for Improvement |

| Classical Ullmann Condensation | Formation of the diphenyl ether linkage followed by reduction of a nitro group. | Often requires stoichiometric copper reagents and harsh conditions. |

| Catalytic Amination of Phenols | Direct formation of the amine linkage from a phenol (B47542) and an amine. google.com | Higher atom economy; requires development of specific and robust catalysts. |

| Pd-Catalyzed C-N Cross-Coupling | Versatile method for forming the aniline (B41778) nitrogen bond. | Innovations focus on green solvents, lower catalyst loading, and milder conditions. nih.gov |

| Tandem Synthesis Processes | Combining multiple reaction steps into a single pot without intermediate purification. | Increases efficiency and reduces waste; a potential approach for complex aniline synthesis. chemrxiv.org |

Advanced Characterization Techniques for In-Depth Mechanistic Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interaction with other molecules. Advanced characterization techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the connectivity of atoms in the synthesized molecule. nih.govmdpi.com Advanced NMR techniques can provide further structural information and help to understand the molecule's behavior in solution.

Spectroscopic analysis , including Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the functional groups and electronic transitions within the molecule. mdpi.com High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy. nih.gov The combination of these techniques provides a comprehensive characterization of the compound.

| Technique | Information Gained | Relevance |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, conformation, intermolecular interactions. mdpi.com | Foundational for understanding steric and electronic properties. |

| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei. mdpi.com | Confirms successful synthesis and purity; provides solution-state structural data. |

| Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. nih.gov | Unambiguous confirmation of the molecular identity. |

| FTIR Spectroscopy | Presence of functional groups (e.g., N-H, C-O-C). mdpi.com | Verifies key structural motifs. |

| UV-Vis Spectroscopy | Electronic transitions and chromophoric system. | Provides insight into the molecule's electronic structure. |

Exploration of Novel Reactivity and Transformation Pathways

The functional groups present in this compound—a secondary amine, a diaryl ether, and chlorinated aromatic rings—offer a rich landscape for exploring novel chemical transformations.

The aniline moiety is a versatile functional group. It can undergo a variety of reactions, including chloroacetylation to form amide intermediates, which can then be used to synthesize more complex derivatives with potential biological activity. nih.gov The alkylation of the diphenylamine nitrogen with reagents like chloroacetonitrile is another pathway to create precursors for heterocyclic systems. researchgate.net

Furthermore, the entire molecule can be subject to transformation under specific conditions. Photodegradation is an important pathway for the environmental transformation of related compounds like polybrominated diphenyl ethers (PBDEs). Studies on PBDEs show that UV irradiation can lead to reductive dehalogenation (loss of halogen atoms) and intramolecular cyclization. nih.govmdpi.com Similar photochemical reactivity could be anticipated for this compound, potentially leading to dechlorination or the formation of dibenzofuran-like structures. Understanding these pathways is crucial for assessing the environmental fate of such compounds.

Another area of exploration is C-H activation. Modern catalytic methods, for instance using palladium, can enable the functionalization of otherwise inert C-H bonds, opening up pathways to novel derivatives that would be difficult to access through traditional methods. acs.org

Synergistic Approaches Combining Synthetic, Mechanistic, and Computational Chemistry

The future of chemical research lies in the tight integration of experimental work with computational modeling. This synergistic approach allows for a more rational and efficient design of experiments, from synthesis to mechanistic studies.

Computational chemistry , particularly using Density Functional Theory (DFT), can provide deep insights that complement experimental findings. DFT calculations can be used to:

Predict Molecular Properties: Geometries, vibrational frequencies (correlating with IR spectra), and electronic properties (such as HOMO/LUMO energies) can be calculated to understand the molecule's intrinsic reactivity. researchgate.net

Elucidate Reaction Mechanisms: The transition states and energy profiles of potential reactions can be modeled. acs.orgacs.org This can help explain observed product distributions, predict the feasibility of new reactions, and guide the optimization of reaction conditions for improved selectivity. For example, computational studies can clarify the role of catalysts in amination reactions or predict the most likely sites for photodegradation to occur. acs.orgacs.org

Analyze Spectroscopic Data: Calculated NMR shifts or electronic transition energies can aid in the interpretation of experimental spectra.

By combining computational predictions with experimental results, researchers can accelerate the discovery process. For instance, a computational screening of potential catalysts could identify promising candidates for a new, more atom-economical synthesis (linking to 6.1). Mechanistic hypotheses derived from identifying reaction intermediates (linking to 6.2) can be tested and refined through DFT modeling. The potential products of novel transformations (linking to 6.3) can be predicted computationally before attempting the reaction in the lab. This integrated workflow represents the most powerful strategy for advancing the chemistry of this compound and related molecules. nih.govnih.govwur.nl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-(3-chlorophenoxy)aniline, and how can reaction conditions be optimized?

- Methodology : A practical approach involves a two-step synthesis: (1) condensation of 3-chlorophenol with 2-nitro-3-chlorotoluene using potassium carbonate as a base catalyst, followed by (2) reduction of the nitro group to an amine using Fe/NH4Cl. Key optimizations include controlling reaction temperature (30–50°C) to minimize side reactions like over-reduction or dimerization . Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of nitro precursor to reducing agent) can improve yields (>80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

- Methodology :

- <sup>1</sup>H-NMR : Aromatic protons appear as multiplets in δ 6.5–7.5 ppm. The amine (-NH2) protons are typically broad singlets near δ 4.5–5.5 ppm but may be absent due to exchange broadening. The chloro and phenoxy substituents split aromatic signals into distinct patterns .

- HPLC-MS : Retention time and molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 263) confirm purity and molecular weight. Gradient elution with acetonitrile/water (0.1% formic acid) is recommended for resolution .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential dust/aerosol formation .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Spills should be contained using inert absorbents (e.g., silica gel) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction is ideal for confirming bond angles, torsion angles, and hydrogen bonding. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key parameters include R1 values (<5%) and thermal displacement ellipsoids to validate atomic positions .

Q. How can side products (e.g., regioisomers or dimerized species) be identified and separated during synthesis?

- Methodology :

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates regioisomers.

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes dimerized products (e.g., m/z 525 for a dimer) from the target compound .

- Kinetic Analysis : Monitor reaction intermediates via time-sampled HPLC to identify conditions favoring undesired pathways .

Q. What computational methods predict the reactivity and degradation pathways of this compound under environmental conditions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model hydrolysis or photolysis pathways. Optimize geometries at the B3LYP/6-31G* level and calculate activation energies for bond cleavage (e.g., C-Cl vs. C-O) .

- Experimental Validation : Compare computational predictions with accelerated stability studies (e.g., UV exposure in aqueous solutions, analyzed via LC-MS) .

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?

- Methodology :

- Solvent Effects : Document solvent-induced shifts (e.g., DMSO vs. CDCl3) and temperature during acquisition.

- Dynamic NMR : For conformationally flexible moieties (e.g., the phenoxy group), variable-temperature NMR can resolve peak splitting due to hindered rotation .

- Cross-Validation : Correlate NMR data with IR (amine N-H stretches at ~3400 cm<sup>−1</sup>) and XRD bond lengths .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary across studies, and how can reproducibility be improved?

- Analysis : Yield discrepancies often arise from differences in reducing agents (e.g., Fe/NH4Cl vs. catalytic hydrogenation) or purification methods. For example, Fe-based reductions may produce iron oxide byproducts that complicate isolation, whereas hydrogenation requires strict moisture control . Standardizing reaction monitoring (e.g., in situ IR for nitro-group reduction) enhances reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.